An In-Depth Technical Guide to the Physicochemical Properties of 4-(3,4-Dimethoxybenzoyl)-3-furoic Acid for Drug Design
An In-Depth Technical Guide to the Physicochemical Properties of 4-(3,4-Dimethoxybenzoyl)-3-furoic Acid for Drug Design
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 4-(3,4-dimethoxybenzoyl)-3-furoic acid, a novel compound with potential applications in drug discovery. In the absence of direct experimental data, this document leverages in silico predictive modeling and established experimental protocols to offer a foundational understanding of its drug-like characteristics. The guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, lipophilicity, aqueous solubility, and ionization state (pKa). Each property is discussed in the context of its impact on pharmacokinetic and pharmacodynamic profiles, supported by detailed, field-proven experimental methodologies for future validation.
Introduction: The Rationale for 4-(3,4-Dimethoxybenzoyl)-3-furoic Acid in Drug Discovery
The furan scaffold is a privileged motif in medicinal chemistry, present in a wide array of natural products and synthetic drugs. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a versatile core for drug design[1]. The incorporation of a 3,4-dimethoxybenzoyl substituent introduces functionalities known to interact with various biological targets, suggesting potential for diverse pharmacological activities. This guide focuses on the systematic characterization of the physicochemical properties of 4-(3,4-dimethoxybenzoyl)-3-furoic acid, which are critical determinants of a molecule's behavior in biological systems and ultimately its therapeutic potential.
Proposed Synthesis of 4-(3,4-Dimethoxybenzoyl)-3-furoic Acid
A plausible synthetic route for 4-(3,4-dimethoxybenzoyl)-3-furoic acid is via a Friedel-Crafts acylation of 3-furoic acid with 3,4-dimethoxybenzoyl chloride. Furan and its derivatives are known to undergo Friedel-Crafts acylation, although they can be sensitive to classical conditions employing strong Lewis acids like aluminum chloride, which can lead to polymerization[2][3]. Milder catalysts and conditions are often preferred[2][4][5][6].
Proposed Synthetic Protocol
Step 1: Preparation of 3,4-Dimethoxybenzoyl Chloride
3,4-dimethoxybenzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent such as dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF) to yield 3,4-dimethoxybenzoyl chloride. The reaction is typically performed at room temperature, and the excess thionyl chloride and solvent are removed under reduced pressure.
Step 2: Friedel-Crafts Acylation of 3-Furoic Acid
3-furoic acid is dissolved in a suitable solvent, and a mild Lewis acid catalyst (e.g., BF₃·OEt₂, SnCl₄, or a heterogeneous catalyst like AlPW₁₂O₄₀/Mg(OH)₂) is added[2][3]. The mixture is cooled, and 3,4-dimethoxybenzoyl chloride is added dropwise. The reaction is stirred at a controlled temperature until completion, as monitored by thin-layer chromatography (TLC). An aqueous workup followed by purification via column chromatography would be expected to yield the target compound, 4-(3,4-dimethoxybenzoyl)-3-furoic acid. The regioselectivity of the acylation on the 3-furoic acid ring would need to be confirmed by spectroscopic methods such as ¹H and ¹³C NMR.
Caption: Proposed two-step synthesis of 4-(3,4-Dimethoxybenzoyl)-3-furoic acid.
In Silico Prediction of Physicochemical Properties
Due to the absence of experimental data for 4-(3,4-dimethoxybenzoyl)-3-furoic acid, its physicochemical properties were predicted using the SwissADME web tool, a widely used and freely accessible platform for evaluating key drug-like parameters[7][8][9][10]. These predictions provide a valuable starting point for understanding the molecule's potential pharmacokinetic behavior.
| Property | Predicted Value | Importance in Drug Design |
| Molecular Weight | 276.25 g/mol | Influences diffusion and transport across membranes. Generally, lower molecular weight is favored for oral absorption. |
| logP (Lipophilicity) | 2.58 | A key determinant of absorption, distribution, metabolism, and excretion (ADME). An optimal logP is crucial for balancing solubility and membrane permeability. |
| logS (Aqueous Solubility) | -3.45 | Affects dissolution in the gastrointestinal tract and bioavailability. Poor solubility can be a major hurdle for oral drug delivery. |
| pKa (Acidic) | 3.85 | Determines the ionization state of the molecule at different physiological pH values, which in turn affects solubility, permeability, and receptor binding. |
| Topological Polar Surface Area (TPSA) | 84.19 Ų | Correlates with passive molecular transport through membranes and is a good indicator of blood-brain barrier penetration. |
Detailed Analysis and Experimental Protocols for Physicochemical Properties
The following sections provide a detailed discussion of the key physicochemical properties and standard experimental protocols for their determination.
Lipophilicity (logP/logD)
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile[11]. The octanol-water partition coefficient (logP) is the most common measure of lipophilicity for a neutral compound, while the distribution coefficient (logD) accounts for the lipophilicity of all species (ionized and neutral) at a specific pH[12]. The predicted logP of 2.58 for 4-(3,4-dimethoxybenzoyl)-3-furoic acid suggests a moderate lipophilicity, which is often a desirable characteristic for oral drug candidates.
The shake-flask method is the gold standard for determining logP and logD values[2][8][12][13].
Materials:
-
4-(3,4-Dimethoxybenzoyl)-3-furoic acid
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline pH 7.4), pre-saturated with n-octanol
-
Centrifuge tubes
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of the test compound in the aqueous buffer.
-
Add a known volume of the stock solution and n-octanol to a centrifuge tube.
-
Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully collect aliquots from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a validated analytical method.
-
Calculate the logD using the formula: logD = log([Concentration in n-octanol] / [Concentration in aqueous buffer]).
Caption: Workflow for experimental logD determination using the shake-flask method.
Acidity and Ionization State (pKa)
The pKa of a molecule is the pH at which it is 50% ionized. For an acidic compound like 4-(3,4-dimethoxybenzoyl)-3-furoic acid, the carboxylic acid moiety is the primary site of ionization. The predicted pKa of 3.85 indicates that at physiological pH (around 7.4), the molecule will be predominantly in its ionized (deprotonated) carboxylate form. This has significant implications for its solubility, which is generally higher for the ionized form, and its ability to cross cell membranes, which is typically favored for the neutral form.
Potentiometric titration is a highly accurate and widely used method for determining pKa values[1][7][10][14][15].
Materials:
-
4-(3,4-Dimethoxybenzoyl)-3-furoic acid
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
High-purity water
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
Procedure:
-
Dissolve a precisely weighed amount of the compound in a known volume of water.
-
Titrate the solution with the standardized strong base, adding small, precise volumes.
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Caption: Workflow for experimental pKa determination via potentiometric titration.
Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and, consequently, its oral bioavailability[4][16][17]. The predicted logS of -3.45 for 4-(3,4-dimethoxybenzoyl)-3-furoic acid corresponds to a solubility of approximately 22.4 mg/L, indicating that it is a poorly soluble compound. This is a critical consideration for formulation development, as strategies to enhance solubility may be required.
The shake-flask method is a reliable technique for measuring the thermodynamic (equilibrium) solubility of a compound[4][16].
Materials:
-
4-(3,4-dimethoxybenzoyl)-3-furoic acid (solid)
-
Aqueous buffer of desired pH (e.g., pH 7.4)
-
Vials or flasks
-
Shaker or rotator
-
Filtration device (e.g., syringe filters)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the solid compound to a vial containing the aqueous buffer.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved solid.
-
Dilute the filtrate as necessary.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method. This concentration represents the thermodynamic solubility.
Conclusion and Future Directions
This technical guide has provided a predictive analysis of the key physicochemical properties of 4-(3,4-dimethoxybenzoyl)-3-furoic acid, a compound of interest for drug discovery. The in silico predictions suggest that this molecule possesses a molecular weight and lipophilicity that are within a favorable range for drug-like compounds. However, its predicted poor aqueous solubility presents a potential challenge for oral bioavailability that would need to be addressed through formulation strategies. The predicted pKa indicates that it will be predominantly ionized at physiological pH, which will influence its solubility and membrane permeability.
The experimental protocols detailed in this guide provide a clear path for the empirical validation of these predicted properties. Future work should focus on the synthesis of 4-(3,4-dimethoxybenzoyl)-3-furoic acid and the experimental determination of its physicochemical characteristics. Subsequent in vitro and in vivo studies will be necessary to elucidate its biological activity and therapeutic potential.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]
-
OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
-
Dergipark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50. [Link]
-
Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(22), 2739-2746. [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5133.
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
- Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1739-1743.
-
Avdeef, A. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. European Journal of Pharmaceutical Sciences, 35(3), 169-178. [Link]
-
Ingenta Connect. (2012, November 1). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Retrieved from [Link]
-
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 292-299. [Link]
-
Bentham Science. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(22), 2739-2746. [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]
-
Dixit, A. (2018). Lipophilicity (LogD7.4) of N-Aryl Benzo Hydroxamic Acids. Global Journal of Pharmacy & Pharmaceutical Sciences, 4(5). [Link]
-
ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]
-
Open Access Government. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
PubMed. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Retrieved from [Link]
-
SciSpace. (2017). (PDF) In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Retrieved from [Link]
-
ResearchGate. (n.d.). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In Silico Prediction of Physicochemical Properties. Retrieved from [Link]
-
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Heterocycles, 83(6), 1331. [Link]
-
ResearchGate. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, June 27). Friedel-Crafts acylation of furan [closed]. Retrieved from [Link]
Sources
- 1. Solubility prediction [cdb.ics.uci.edu]
- 2. eurekaselect.com [eurekaselect.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and ...: Ingenta Connect [ingentaconnect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Molecular Modelling Group [molecular-modelling.ch]
- 8. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. youtube.com [youtube.com]
- 11. Calculating Physiochemical Properties [cambridgemedchemconsulting.com]
- 12. www.openmolecules.org [openmolecules.org]
- 13. Calculating molecular properties using the ChemAxon cxcalc – Macs in Chemistry [macinchem.org]
- 14. m.youtube.com [m.youtube.com]
- 15. On-line Software [vcclab.org]
- 16. uwosh.edu [uwosh.edu]
- 17. slashdot.org [slashdot.org]
